molecular formula C16H18N2O B5481499 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Cat. No.: B5481499
M. Wt: 254.33 g/mol
InChI Key: CESDQPARUKWTDK-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with ethyl and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

[ \text{3-Ethylphenyl isocyanate} + \text{2-Methylaniline} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(3-Methylphenyl)-3-(2-ethylphenyl)urea: Similar structure but with reversed positions of the ethyl and methyl groups.

    1-(3-Chlorophenyl)-3-(2-methylphenyl)urea: Contains a chlorine substituent instead of an ethyl group.

    1-(3-Ethylphenyl)-3-(2-chlorophenyl)urea: Contains a chlorine substituent instead of a methyl group.

Uniqueness: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the aromatic rings can affect its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

1-(3-ethylphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-13-8-6-9-14(11-13)17-16(19)18-15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESDQPARUKWTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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